molecular formula C19H23NO2 B13818531 2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine

2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine

Katalognummer: B13818531
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: VGCSIRGVGXBYNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine is a chemical compound with the molecular formula C19H23NO2. It is a member of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine typically involves the condensation of appropriate benzyl and dimethoxy precursors under controlled conditions. One common method involves the use of N-benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-3-one as an intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine is unique due to its specific structural features and the presence of both benzyl and dimethoxy groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C19H23NO2

Molekulargewicht

297.4 g/mol

IUPAC-Name

2-benzyl-7,8-dimethoxy-3,4,5,5a-tetrahydro-2-benzazepine

InChI

InChI=1S/C19H23NO2/c1-21-18-11-16-9-6-10-20(13-15-7-4-3-5-8-15)14-17(16)12-19(18)22-2/h3-5,7-8,11-12,14,16H,6,9-10,13H2,1-2H3

InChI-Schlüssel

VGCSIRGVGXBYNZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2CCCN(C=C2C=C1OC)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.